3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(4-Chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative featuring a polycyclic imidazo[2,1-f]purine core. Its structure includes:
- 8-(3-(Dimethylamino)propyl) chain: Introduces a basic tertiary amine, improving solubility and enabling electrostatic interactions with enzymes or receptors.
- 1,6,7-Trimethyl substitutions: Methyl groups at these positions likely stabilize the conformation and modulate steric effects.
This compound belongs to a class of molecules investigated for central nervous system (CNS) applications, particularly targeting phosphodiesterases (PDEs) and neurotransmitter receptors (e.g., serotonin 5-HT and dopamine D2) .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O2/c1-14-15(2)29-18-19(24-21(29)27(14)12-6-11-25(3)4)26(5)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10H,6,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGWPGOMLAWYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN5O2
- Molecular Weight : 393.88 g/mol
- IUPAC Name : this compound
Antiviral Properties
Research indicates that compounds similar to this imidazopurine derivative exhibit antiviral activity. For instance, derivatives of purine have been studied for their efficacy against various viral infections. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis pathways.
Antitumor Activity
Several studies have reported that imidazo[2,1-f]purines demonstrate significant antitumor effects. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit enzymes involved in nucleotide metabolism.
- Modulate signaling pathways related to cell growth and apoptosis.
- Interact with specific receptors that mediate cellular responses.
Case Studies
- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazopurines could inhibit the replication of the hepatitis C virus (HCV) in vitro by disrupting the viral RNA synthesis pathway.
- Cancer Research : In a preclinical model of breast cancer, a related compound showed a reduction in tumor size and increased survival rates among treated mice compared to controls.
- Mechanistic Insights : A detailed mechanistic study indicated that the compound activates caspase pathways leading to apoptosis in cancer cells while sparing normal cells.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex molecule with potential applications in various scientific fields. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound is classified as a purine derivative, characterized by a unique structure that includes a chlorobenzyl group and a dimethylamino propyl side chain. Its molecular formula is , with a molecular weight of approximately 358.87 g/mol. The presence of multiple methyl groups in the imidazopurine structure contributes to its biological activity.
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structural similarity to known purines allows it to interact with biological pathways involving nucleotides.
Case Study: Anticancer Activity
Research has indicated that similar purine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, compounds with imidazo[2,1-f]purine structures have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.
Neurological Research
Given the dimethylamino group, this compound may influence neurotransmitter systems, particularly in the context of neuropharmacology.
Case Study: Neurotransmitter Modulation
A study investigated the effects of related compounds on serotonin and dopamine receptors. The findings suggest that modifications to the imidazo[2,1-f]purine framework can enhance receptor affinity and selectivity, which may lead to new treatments for neurological disorders such as depression and anxiety.
Antimicrobial Properties
Preliminary studies have suggested that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
Case Study: Bacterial Inhibition
In vitro tests demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial DNA synthesis, akin to other nucleoside analogs.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Table 1: Structural Features and Pharmacological Targets
Pharmacological Activity
Receptor Affinity and PDE Inhibition
- Target Compound: Likely exhibits dual activity at PDE4B/PDE10A enzymes and 5-HT/D2 receptors due to: Dimethylaminopropyl group: Enhances PDE inhibition via electrostatic interactions with catalytic sites . 4-Chlorobenzyl group: May increase affinity for 5-HT receptors compared to unsubstituted analogs.
- Compound 5 (): Demonstrated nanomolar affinity for 5-HT1A (Ki = 12 nM) and D2 (Ki = 28 nM), with PDE4B1 IC50 = 0.8 µM. The 6,7-dimethoxyisoquinolinyl group contributes to receptor selectivity.
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be higher than Compound 5 (due to 4-chlorobenzyl vs. dimethoxyisoquinolinyl) but lower than 923229-49-6 (polar amino group).
- Solubility: The dimethylamino group improves aqueous solubility compared to non-polar alkyl chains in pyrimidin-dione derivatives (e.g., ).
Structure-Activity Relationship (SAR) Insights
Alkyl Chain Length : Propyl chains (target compound) balance PDE inhibition and receptor affinity better than shorter (ethyl) or longer (butyl) chains .
Aromatic Substituents : Electron-withdrawing groups (e.g., 4-chloro in the target compound) enhance receptor binding over electron-donating groups (e.g., 6,7-dimethoxy in Compound 5).
Heterocyclic Modifications : The imidazo-purine core (target compound) shows superior PDE inhibition compared to pyrimidin-diones () or tetrahydroimidazo-pyridines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
